2,5-Di-tert-amylhydroquinone
Overview
Description
2,5-Di-tert-amylhydroquinone (CAS: 79-74-3) is a chemical compound with the molecular formula C16H26O2 and a molecular weight of 250.38 . It is a solid at 20°C .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 250.38 . The compound is non-flammable .Scientific Research Applications
Antioxidant Properties and Toxicity Studies
2,5-Di-tert-amylhydroquinone has been investigated for its antioxidant properties, particularly in the context of protecting carotene in dehydrated alfalfa meal. Toxicity studies on rats demonstrated that diets containing up to 0.2% of this compound for 500 days did not modify growth, appearance, organ weights, or histological structure, indicating a lack of toxicity at these levels (Wilson & Poley, 1960).
Biological Activity and Potential Therapeutic Applications
This compound and its analogues have been shown to inhibit the enzyme sarco/endoplasmic reticulum ATPase (SERCA), with potential medicinal value as agents against prostate cancer. This study involved the synthesis of various hydroquinone analogues and established structure-activity relationships to understand their inhibitory potencies (Paula et al., 2009).
Influence on Calcium Signaling and Cellular Functions
Several studies have explored the effects of this compound on calcium signaling within cells. For instance, it has been found to be a potent and selective inhibitor of liver microsomal Ca2+ sequestration, suggesting its utility in studies of Ca2+ fluxes in cells and tissues (Moore et al., 1987). Another study found that this compound, among other hydroquinone-type antioxidants, can affect intracellular free Ca2+ concentration and induce degranulation in rat basophilic leukemia cells (Akasaka et al., 1996).
Effects on Enzymatic Activities and Potential in Disease Treatment
This compound has been studied for its effects on various enzymatic activities, such as inhibiting sarcoplasmic reticulum Ca2+, Mg2+-ATPase, and influencing the activity of enzymes involved in arachidonic acid metabolism (Wictome et al., 1992); (Kutil et al., 2015). Additionally, its potential therapeutic use in Alzheimer's disease has been suggested due to its anti-amyloidosis mechanisms (Liu et al., 2011).
Safety and Hazards
2,5-Di-tert-amylhydroquinone is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be stored under inert gas . Safety measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
Mechanism of Action
Target of Action
The primary target of 2,5-Di-tert-amylhydroquinone is the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 1 (SERCA1) . This enzyme plays a crucial role in muscle performance by reuptaking cytosolic calcium into the sarcoplasmic reticulum .
Mode of Action
It is known to act as afree radical scavenger , capturing oxygen free radicals and peroxide free radicals . This antioxidant action may influence its interaction with SERCA1.
Biochemical Pathways
The compound’s interaction with SERCA1 affects the calcium signaling pathway in muscle cells . By influencing the reuptake of cytosolic calcium, it can modulate muscle contraction and relaxation processes.
Result of Action
The action of this compound on SERCA1 and its antioxidant properties can lead to changes in muscle performance. It may also have anti-inflammatory properties due to its ability to inhibit the release of TNF-α from damaged skin cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been reported to have high resistance against cationic surfactants and protein synthesis . It should be stored in a dry, cool, and well-ventilated place . It is also important to note that it may cause skin irritation, so prolonged skin contact should be avoided .
Biochemical Analysis
Biochemical Properties
2,5-Di-tert-amylhydroquinone is a free radical scavenger, which can capture oxygen free radicals and peroxide free radicals, thereby playing an antioxidative role
Cellular Effects
The compound has been shown to be effective against the growth of skin cells . Its anti-inflammatory properties may be due to its ability to inhibit the release of TNF-α from damaged skin cells
Molecular Mechanism
It has been reported to have high resistance against cationic surfactants and protein synthesis .
Properties
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNRFEXEPBITDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044992 | |
Record name | 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol | |
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Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Beige solid; [HSDB] | |
Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- | |
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Record name | 2,5-Di-t-pentylhydroquinone | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL & BENZENE | |
Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |
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Density |
1.05 @ 25 °C | |
Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, BUFF POWDER | |
CAS No. |
79-74-3 | |
Record name | 2,5-Bis(1,1-dimethylpropyl)-1,4-benzenediol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=79-74-3 | |
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Record name | 2,5-Di-t-pentylhydroquinone | |
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Record name | Santouar A | |
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Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- | |
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Record name | 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol | |
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Record name | 2,5-di-tert-pentylhydroquinone | |
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Record name | 2,5-DI-TERT-PENTYLHYDROQUINONE | |
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Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
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Melting Point |
179.4-180.4 °C | |
Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,5-Di-tert-amylhydroquinone effective in preventing oxidative degradation in radiation-vulcanized natural rubber?
A1: this compound (DAH) functions as an antioxidant by interrupting the chain reactions of oxidation. While the exact mechanism within irradiated rubber isn't fully elucidated in the provided research, it's likely that DAH donates hydrogen atoms to free radicals generated during oxidation. This donation stabilizes the radicals, preventing them from propagating the degradation process. Research has shown that DAH, particularly when combined with other antioxidants like 2,2′-dihydroxy-3,3′-di(-methyl-cyclohexyl)-5,5′-dimethyl diphenyl methane (CBP) and tris(2,4-di-tert-butylphenyl)phosphate (P16), exhibits excellent protection against oxidative degradation in electron beam irradiated natural rubber. [] This synergistic effect highlights the importance of antioxidant combinations for optimal performance.
Q2: How does the structure of this compound contribute to its antioxidant properties?
A2: The molecular structure of this compound plays a crucial role in its antioxidant activity. The presence of two hydroxyl groups (-OH) attached to the aromatic ring allows for the donation of hydrogen atoms to free radicals. The bulky tert-amyl groups on the ring structure likely provide steric hindrance, which can slow down the rate of further reactions with free radicals. This structural feature contributes to the compound's effectiveness in preventing oxidative degradation.
Q3: Beyond rubber applications, has this compound been investigated for other uses?
A3: While the provided research focuses on rubber applications, this compound and its close relative, 2,5-di-tert-butylhydroquinone, have been explored for potential use as antioxidants in food preservation. [] Specifically, these compounds were investigated for their ability to protect carotene in dehydrated alfalfa meal, demonstrating their versatility as antioxidants in different contexts.
Q4: What analytical methods were employed to evaluate the effectiveness of this compound as an antioxidant in the presented research?
A4: The research employed a combination of methods to assess the antioxidant effectiveness of DAH. One approach involved extracting the gel fraction of radiation-vulcanized natural rubber latex (RVNRL) in the presence of DAH and measuring the reduction in gel fraction due to oxidative degradation. [] This method provided insights into the compound's ability to protect the rubber network from oxidative damage. Additionally, aging tests conducted at elevated temperatures (100°C) were used to evaluate the long-term stability of RVNRL treated with DAH. [] These tests involved measuring changes in tensile strength over time, offering a practical measure of the rubber's resistance to degradation.
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